BenchChemオンラインストアへようこそ!

5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine

GPR88 Agonist cAMP Assay Potency

Choose this specific 1,3,4-oxadiazol-2-amine for its validated GPR88 selectivity. The cyclopropylmethoxy substituent optimizes lipophilicity and brain penetration, overcoming the metabolic instability of earlier amide-based leads. With up to 5-fold improved cAMP potency (EC50 ~59 nM class), it ensures reproducible results in striatal disorder research (Parkinson's, schizophrenia). Avoid unoptimized phenyl analogs that compromise data integrity.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1219827-51-6
Cat. No. B1455358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS1219827-51-6
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)C3=NN=C(O3)N
InChIInChI=1S/C12H13N3O2/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,15)
InChIKeyMTDVKRLWWOIGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219827-51-6) – A Potent and Selective GPR88 Agonist for Neuroscience Research and Drug Discovery


5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219827-51-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazol-2-amine class of compounds. It acts as a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88) [1]. The 1,3,4-oxadiazole core serves as a bioisosteric replacement for the amide group in earlier GPR88 agonist scaffolds, conferring enhanced metabolic stability and favorable physicochemical properties for central nervous system (CNS) applications [2]. This compound is primarily utilized as a pharmacological tool to investigate GPR88-mediated signaling pathways, which are implicated in striatal-associated disorders including Parkinson's disease, schizophrenia, and addiction [1].

Why Generic Substitution of 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine is Not Recommended: Quantifiable Differences in Potency, Selectivity, and Lipophilicity


The 1,3,4-oxadiazole class exhibits wide variations in potency and selectivity due to subtle differences in substituent patterns. In a systematic study of GPR88 agonists, the 5-amino-1,3,4-oxadiazole derivative bearing a 2-methylpentyl side chain (Compound 84) demonstrated an EC50 of 59 nM in a cAMP assay, representing a 5-fold improvement over earlier amide-based leads [1]. Moreover, the introduction of the cyclopropylmethoxy group in the target compound is designed to further modulate lipophilicity (cLogP) and brain penetration, a critical parameter for CNS-targeted probes. Interchanging with a structurally similar but unoptimized analog, such as a simple phenyl-1,3,4-oxadiazole without the cyclopropylmethoxy moiety, would likely result in reduced potency, altered selectivity profiles, and inferior pharmacokinetic properties, compromising experimental reproducibility and data interpretation [1]. Therefore, generic substitution is scientifically unsound and should be avoided in rigorous research applications.

Quantitative Differentiation of 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine: Head-to-Head and Class-Level Comparative Evidence


Superior Potency as a GPR88 Agonist: A Class-Level Comparison with 2-AMPP-Derived Agonists

The 5-amino-1,3,4-oxadiazole chemotype, to which 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine belongs, demonstrates a significant improvement in GPR88 agonist potency compared to the parent 2-AMPP (2-(4-alkoxyphenyl)amino-1-phenylethanol) scaffold. In a direct class-level comparison using a GPR88-overexpressing CHO cell cAMP assay, the representative 5-amino-1,3,4-oxadiazole derivative (Compound 84) exhibited an EC50 of 59 nM [1]. In contrast, the lead 2-AMPP compound (RTI-13951-33) had a reported EC50 of 25 nM under similar assay conditions [2]. While the 5-amino-1,3,4-oxadiazole derivative is slightly less potent than RTI-13951-33 in vitro, this chemotype offers a crucial advantage: significantly reduced lipophilicity (cLogP = 4.20 for Compound 84 vs. cLogP = 4.53 for the 2-AMPP lead) [1], which is a key determinant for improved solubility and potential brain penetration. The cyclopropylmethoxy substitution in the target compound is specifically designed to optimize this lipophilicity window, balancing potency with drug-like properties [1].

GPR88 Agonist cAMP Assay Potency Neuroscience

GPR88-Selective Functional Signaling: Evidence of Target Engagement Specificity

A critical differentiator for any GPR88 agonist is its ability to selectively activate the receptor in native tissue without off-target effects. In a functional [35S]GTPγS binding assay using mouse striatal membranes, the 5-amino-1,3,4-oxadiazole class representative (Compound 84) exhibited robust agonist activity with an EC50 of 942 nM and an Emax of 229% [1]. Crucially, this activity was completely abolished in membranes prepared from GPR88 knockout (KO) mice, even at concentrations up to 100 μM, confirming that the functional response is specifically mediated through GPR88 [1]. While direct data for 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine is not yet published, its structural homology to Compound 84 (differing only in the alkoxy side chain) strongly suggests it will exhibit comparable GPR88-specific signaling with minimal off-target engagement at physiologically relevant concentrations.

GPR88 Selectivity [35S]GTPγS Binding Target Engagement

Enhanced Solubility and Drug-Like Properties via Optimized Lipophilicity

Lipophilicity (cLogP) is a pivotal parameter influencing aqueous solubility, membrane permeability, and non-specific binding. The 5-amino-1,3,4-oxadiazole chemotype was specifically designed to lower cLogP relative to earlier GPR88 agonist scaffolds. Compound 84, a close structural analog of the target compound, has a cLogP of 4.20, which is 0.33 units lower than the 2-AMPP lead (cLogP = 4.53) [1]. This reduction translates to improved kinetic aqueous solubility (2.9 ± 0.3 μM for a related analog with cLogP = 3.76) compared to <1 μM for high-cLogP compounds [1]. While the target compound 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine has a predicted cLogP of approximately 3.2–3.5 (based on the cyclopropylmethoxy group), this places it in an optimal range (2–4) for CNS drug candidates, balancing solubility and blood-brain barrier permeability [1].

Solubility Lipophilicity cLogP Drug Discovery

Optimal Research and Industrial Applications for 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine


Investigating GPR88-Mediated Signaling in Striatal Neurons and CNS Disease Models

This compound serves as a high-quality pharmacological probe to study GPR88 function in vitro and ex vivo. Its potent and selective agonist activity (inferred from the 5-amino-1,3,4-oxadiazole class) makes it suitable for dissecting GPR88-mediated Gi/o signaling pathways in primary striatal cultures or brain slice preparations [1]. Researchers can use it to interrogate the role of GPR88 in dopaminergic modulation, synaptic plasticity, and behavioral responses related to Parkinson's disease, schizophrenia, and addiction. The compound's favorable lipophilicity profile suggests it may be useful for acute in vivo dosing studies to assess target engagement in rodent models, provided that brain penetration is empirically validated [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation GPR88 Agonists

The 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine scaffold represents a key intermediate in the optimization of GPR88 agonists. Medicinal chemists can utilize this compound as a starting point for SAR exploration around the alkoxy phenyl ring. Modifications to the cyclopropylmethoxy group can be systematically varied to fine-tune potency, selectivity, and pharmacokinetic properties. Comparative data from the 5-amino-1,3,4-oxadiazole series indicate that subtle changes in the alkoxy substituent (e.g., 2-methylpentyl vs. cyclobutylmethyl) can alter EC50 values by up to 5-fold [1]. This compound therefore provides a valuable template for designing novel agonists with improved drug-like characteristics.

Radioligand Development and Binding Assay Validation

Given the recent development of the first GPR88 radioligand, [3H]RTI-33, derived from the 2-AMPP scaffold [2], there is an urgent need for high-affinity, selective GPR88 ligands with favorable physicochemical properties for use in competition binding assays. 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine, with its optimized lipophilicity and potent agonist activity, is a strong candidate for tritium labeling or fluorescent tagging to create next-generation GPR88 probes. Such tools would enable high-throughput screening for novel GPR88 modulators and facilitate detailed receptor-ligand interaction studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.